
Carbonic acid;3-tripentoxysilylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;3-tripentoxysilylpropan-1-ol is a compound that combines the properties of carbonic acid and a silyl ether This compound is of interest due to its unique chemical structure, which includes a carbonic acid moiety and a silyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-tripentoxysilylpropan-1-ol typically involves the reaction of a silylating agent with a carbonic acid derivative. One common method is the reaction of 3-chloropropanol with tripentoxysilane in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid;3-tripentoxysilylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The carbonic acid moiety can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Silanols and carbon dioxide.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers.
Applications De Recherche Scientifique
Carbonic acid;3-tripentoxysilylpropan-1-ol has several scientific research applications:
Biology: Potential use in the modification of biomolecules for improved stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carbonic acid;3-tripentoxysilylpropan-1-ol involves the interaction of its silyl ether group with various molecular targets. The silyl ether group can form stable complexes with other molecules, enhancing their stability and solubility. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonic acid;3-trimethoxysilylpropan-1-ol
- Carbonic acid;3-triethoxysilylpropan-1-ol
- Carbonic acid;3-triisopropoxysilylpropan-1-ol
Uniqueness
Carbonic acid;3-tripentoxysilylpropan-1-ol is unique due to its specific combination of a carbonic acid moiety and a tripentoxysilyl group. This combination imparts distinct chemical properties, such as enhanced stability and solubility, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88321-14-6 |
|---|---|
Formule moléculaire |
C37H82O11Si2 |
Poids moléculaire |
759.2 g/mol |
Nom IUPAC |
carbonic acid;3-tripentoxysilylpropan-1-ol |
InChI |
InChI=1S/2C18H40O4Si.CH2O3/c2*1-4-7-10-15-20-23(18-13-14-19,21-16-11-8-5-2)22-17-12-9-6-3;2-1(3)4/h2*19H,4-18H2,1-3H3;(H2,2,3,4) |
Clé InChI |
KJNXTWVBSXQODM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


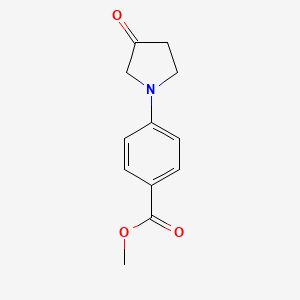
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

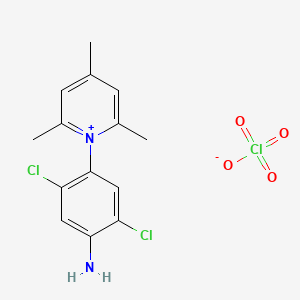
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
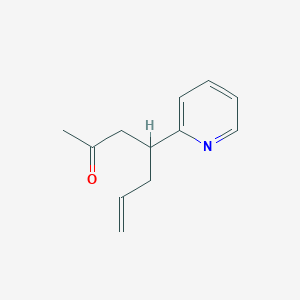
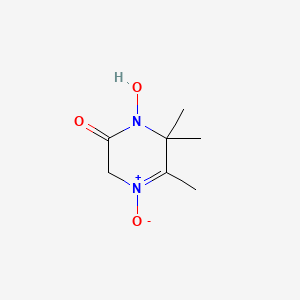
phosphanium chloride](/img/structure/B14377772.png)

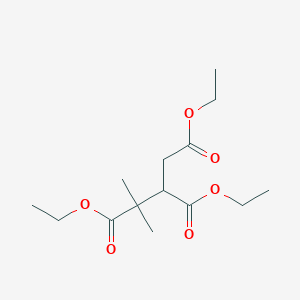

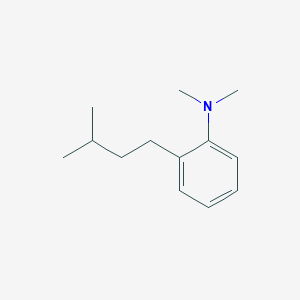
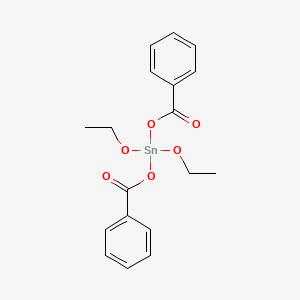
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
